2-(Morpholin-4-yl)ethane-1-sulfonamide
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Description
“2-(Morpholin-4-yl)ethane-1-sulfonamide” is a chemical compound with the formula C6H14N2O3S . It has a molecular weight of 194.25 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of sulfonyl azide with sodium hydroxide in water at 0°C for 1.5 hours . The reaction mixture is stirred at 0°C until the sulfonyl azide completely dissolves . A solution of 10 N aqueous HCl is then added until pH 3-4 . The mixture is extracted with Et2O, and the extract is evaporated to constant weight .Molecular Structure Analysis
The molecular structure of “this compound” includes 12 heavy atoms, with no aromatic heavy atoms . It has 3 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its reaction with sodium hydroxide and sulfonyl azide . It also reacts with triethylamine in ethanol at 20°C .Physical and Chemical Properties Analysis
This compound has a high GI absorption and is not a BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -8.49 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.02 . It is highly soluble, with a solubility of 214.0 mg/ml or 1.1 mol/l .Safety and Hazards
Properties
IUPAC Name |
2-morpholin-4-ylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTFNDWATZHOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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